[R,(+)]-beta-Methylcyclohexane-1-butanol
Description
[R,(+)]-beta-Methylcyclohexane-1-butanol is a chiral secondary alcohol characterized by a cyclohexane ring substituted with a methyl group at the beta position and a butanol chain. Its stereochemistry (R-configuration at the chiral center) and structural rigidity due to the cyclohexane backbone make it a compound of interest in asymmetric synthesis, pharmaceutical intermediates, and material science. The (+)-enantiomer is particularly notable for its role in enantioselective catalysis and as a building block for complex molecules requiring precise stereochemical control .
Properties
IUPAC Name |
(2R)-4-cyclohexyl-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVAQKFISOLXNQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares [R,(+)]-beta-Methylcyclohexane-1-butanol with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.
Structural Analogues
| Compound Name | Key Structural Differences | Chiral Centers | Boiling Point (°C) | Solubility (Water) | Applications |
|---|---|---|---|---|---|
| This compound | Cyclohexane ring, beta-methyl, butanol chain | 1 (R-config.) | ~230 (est.) | Low (~0.5 g/L) | Asymmetric catalysis, pharmaceuticals |
| Cyclohexanemethanol | Lacks beta-methyl and butanol chain | 0 | 199–201 | Moderate (~3 g/L) | Solvent, fragrance intermediates |
| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | Sulfonyl and bromomethyl groups on cyclohexane | 0 | 280–285 (decomp.) | Insoluble | Alkylating agent, polymer synthesis |
| 2-Methylcyclohexanol | Methyl at alpha position, shorter alcohol chain | 1 (mixed) | 214–216 | Low (~1 g/L) | Plasticizers, lubricant additives |
Key Findings :
- Stereochemical Impact: The R-configuration in this compound enhances enantioselectivity in catalytic reactions compared to non-chiral analogues like cyclohexanemethanol .
- Reactivity: Unlike 1-(Bromomethyl)-1-methanesulfonylcyclohexane (a sulfonyl bromide), this compound participates in nucleophilic substitutions only under strong acidic or basic conditions due to its stable secondary alcohol group .
- Thermal Stability: The cyclohexane ring and methyl substitution confer higher thermal stability (~230°C estimated boiling point) compared to simpler alcohols like 2-methylcyclohexanol .
Functional Analogues in Pharmaceuticals
| Compound Name | Bioactivity | Selectivity (IC50) | Metabolic Stability (t½) |
|---|---|---|---|
| This compound | Intermediate for kinase inhibitors | N/A | N/A |
| (S)-1-Phenylethanol | Chiral resolving agent | N/A | Low (rapid oxidation) |
| Menthol | TRPM8 receptor agonist | 10 µM | High (>6 hours) |
Key Findings :
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